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Compound of Interest

Compound Name: Ethyl hydrogen carbonate

Cat. No.: B1194627

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen carbonate, also known as monoethyl carbonate, is a valuable reagent in
organic synthesis, primarily utilized as an ethoxycarbonylating and carboxylating agent. Due to
its inherent instability, it is often generated in situ or used in the form of its more stable salts,
such as potassium ethyl carbonate. These reagents provide a milder and often more selective
alternative to harsher reagents like ethyl chloroformate. This document provides detailed
application notes and experimental protocols for the use of ethyl hydrogen carbonate and its
derivatives in key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ethyl hydrogen carbonate
(monoethyl carbonate) is provided in the table below. This data is essential for safe handling
and for planning synthetic procedures.
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Property Value Reference
Molecular Formula C3HeOs3 [1]
Molecular Weight 90.08 g/mol [1]
Appearance Liquid [1]

Melting Point -61 °C [1]

Boiling Point 159-161.5 °C [2]

CAS Number 13932-53-1 [1112]

Safety and Handling

Ethyl hydrogen carbonate and its precursors should be handled with care in a well-ventilated
laboratory fume hood. Appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, should be worn at all times.[3] All esterification and
carboxylation reactions should be conducted with appropriate safety precautions in place.[4][5]

[6]7]

Key Safety Precautions:[3]

Work in a well-ventilated area, preferably a fume hood.

Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).

Avoid inhalation of vapors and contact with skin and eyes.

Keep away from heat, sparks, and open flames, as many organic carbonates and their
precursors are flammabile.

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Applications in Organic Synthesis

Ethyl hydrogen carbonate and its derivatives are versatile reagents for introducing an
ethoxycarbonyl group (-COOEt) or a carboxyl group (-COOH) into organic molecules.
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Ethoxycarbonylation Reactions

Ethoxycarbonylation is a key transformation for the synthesis of esters, carbamates, and
carbonates. Ethyl hydrogen carbonate and its salts serve as effective reagents for this
purpose.

Potassium ethyl carbonate can be used for the efficient ethoxycarbonylation of phenols to yield
aryl ethyl carbonates. This method avoids the use of highly toxic reagents like phosgene.

Experimental Protocol: Ethoxycarbonylation of Phenol using Potassium Ethyl Carbonate
This protocol describes a general procedure for the ethoxycarbonylation of a phenol.

Materials:

Phenol (1 equivalent)

o Potassium ethyl carbonate (1.2 equivalents)

o Dimethylformamide (DMF)

o Ethyl acetate

e Saturated agueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

Procedure:

e To a stirred solution of the phenol in DMF, add potassium ethyl carbonate at room
temperature.

e Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as
monitored by TLC.

e Cool the reaction mixture to room temperature and pour it into water.
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o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers and wash with saturated agueous sodium bicarbonate solution
and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired aryl
ethyl carbonate.

Carboxylation Reactions

Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in
organic synthesis. Salts of ethyl hydrogen carbonate can act as effective carboxylating
agents for various substrates, particularly for electron-rich aromatic compounds.

Alkyl silyl carbonates, which can be considered protected forms of alkyl hydrogen carbonates,
have been successfully employed in the carboxylation of (hetero)aromatic C-H bonds.[8] The
reaction proceeds via in situ generation of a carboxylating species.

Table 1: Carboxylation of Heteroarenes using 3-ethylpentan-3-yl triisopropylsilyl carbonate[8]
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Entry Substrate Product Yield (%)
2-
1 Benzothiophene Carboxybenzothiophe 98
ne
2- 2-Carboxy-3-
2 Methylbenzothiophen methylbenzothiophen 95
e e
2- 2-Carboxy-3-
3 Methoxybenzothiophe = methoxybenzothiophe 99
ne ne
4 Benzofuran 2-Carboxybenzofuran 74
) 2-Carboxy-3-
5 3-Cyanoindole ) 99
cyanoindole

Experimental Protocol: Carboxylation of Benzothiophene[8]

This protocol is adapted from the literature for the carboxylation of a heteroaromatic compound
using an alkyl silyl carbonate.

Materials:

o Benzothiophene (1 equivalent)

o 3-ethylpentan-3-yl triisopropylsilyl carbonate (2 equivalents)
e Cesium fluoride (CsF) (2 equivalents)

e 18-crown-6 (2 equivalents)

e 1,3-Dimethyl-2-imidazolidinone (DMI)

o Methyl iodide (Mel)

» Diethyl ether
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e Saturated aqueous ammonium chloride solution
e Brine

e Anhydrous sodium sulfate

Procedure:

 In a glovebox, combine benzothiophene, 3-ethylpentan-3-yl triisopropylsilyl carbonate, CsF,
and 18-crown-6 in a reaction vial.

o Add DMl to the vial, seal it, and heat the mixture at 160 °C for 15 hours.
e Cool the reaction mixture to room temperature.

o Add Mel to the mixture and stir at 60 °C for 2 hours to convert the carboxylate to the methyl
ester for easier isolation and analysis.

e Quench the reaction with saturated aqueous ammonium chloride solution and extract with
diethyl ether.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to obtain the
corresponding methyl ester.

Reaction Mechanisms and Workflows

Visualizing reaction mechanisms and experimental workflows is crucial for understanding and
optimizing synthetic procedures.

Ethoxycarbonylation of a Phenol

The following diagram illustrates the general mechanism for the ethoxycarbonylation of a
phenol using potassium ethyl carbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Monoethyl carbonate | C3H603 | CID 105349 - PubChem [pubchem.ncbi.nim.nih.gov]
. CAS Common Chemistry [commonchemistry.cas.org]

. csub.edu [csub.edu]

. Smartlabs.co.za [smartlabs.co.za]

. mskropac.weebly.com [mskropac.weebly.com]

. sserc.org.uk [sserc.org.uk]

. chymist.com [chymist.com]

°
o8 ~ (o)) ()] EEN w N =

. Carboxylations of (Hetero)Aromatic C—H Bonds Using an Alkyl Silyl Carbonate Reagent -
PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Ethyl Hydrogen
Carbonate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1194627#use-of-ethyl-hydrogen-carbonate-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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